molecular formula C17H12Cl2N2OS2 B2696519 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide CAS No. 338957-53-2

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide

Cat. No.: B2696519
CAS No.: 338957-53-2
M. Wt: 395.32
InChI Key: UYZVOVDRZJEYRG-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide typically involves the following steps:

    Formation of 4-(4-chlorophenyl)thiazol-2-amine: This intermediate is prepared by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.

    Acetylation: The 4-(4-chlorophenyl)thiazol-2-amine is then acetylated using chloroacetyl chloride in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide is unique due to its specific structural features, such as the combination of thiazole and chlorophenyl groups

Properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-12-6-4-11(5-7-12)15-9-24-17(20-15)21-16(22)10-23-14-3-1-2-13(19)8-14/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZVOVDRZJEYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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